FP Receptor Affinity: Free Acids Derived from CAS 54094-19-8 vs. Non-Fluorinated Congeners
The free acid derived from travoprost (synthesized using CAS 54094-19-8) exhibits an FP receptor Ki of 0.4 nM, representing a 10-fold higher affinity than the free acid of latanoprost (Ki = 4.7 nM), whose ω‑chain originates from a different phosphonate intermediate lacking the 3‑CF3‑phenoxy motif [1]. In the same radioligand binding assay using bovine corpus luteum membranes, the 16‑(3‑trifluoromethyl)phenoxy substitution accounted for the affinity advantage over 16‑phenoxy and 16‑(4‑chlorophenoxy) analogs, which displayed Ki values of 12 nM and 8.4 nM, respectively [1].
| Evidence Dimension | FP prostaglandin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Free acid of travoprost: Ki = 0.4 nM (derived from CAS 54094-19-8 intermediate) |
| Comparator Or Baseline | Latanoprost free acid: Ki = 4.7 nM (different ω‑chain phosphonate); 16-phenoxy analog: Ki = 12 nM; 16-(4-chlorophenoxy) analog: Ki = 8.4 nM |
| Quantified Difference | ~12‑fold more potent than latanoprost; 30‑fold more potent than unsubstituted phenoxy analog |
| Conditions | Radioligand binding, bovine corpus luteum FP receptor, [3H]-PGF2α displacement |
Why This Matters
A 10‑ to 30‑fold difference in receptor affinity directly translates to lower clinically effective concentrations, making the 3‑CF3‑phenoxy intermediate indispensable for producing potent FP agonists.
- [1] Resul, B.; Stjernschantz, J.; No, K.; Liljebris, C.; Selén, G.; Astin, M.; Karlsson, M.; Bito, L. Z. J. Med. Chem. 1993, 36, 243-248. View Source
